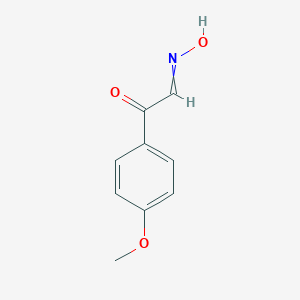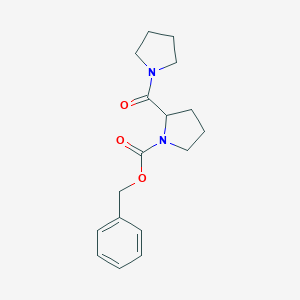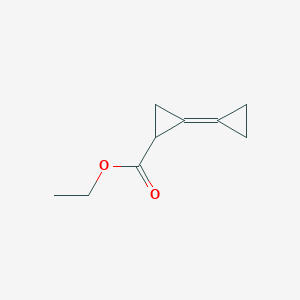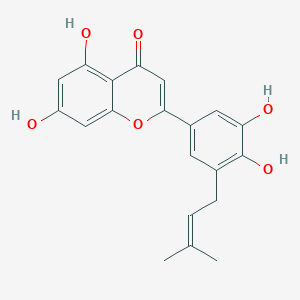
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclization
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone has been utilized in the synthesis of various heterocyclic compounds. A study by Moskvina, Shilin, and Khilya (2015) demonstrated its use in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the formation of isoflavones and various heterocycles like isoxazole, pyrazoles, and aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).
Crystal Structure Analysis
The compound has been studied for its crystal structure, offering insights into molecular configurations and interactions. Kesternich et al. (2010) investigated the dihedral angles and intramolecular interactions of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a related compound, providing valuable information for structural chemistry (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Antimicrobial Activity
A variety of 1-(2-hydroxy-4-methoxyphenyl)ethanone derivatives were synthesized and screened for their antimicrobial properties. The study by Nagamani et al. (2018) highlights the potential of these derivatives in antimicrobial applications (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Oxidation Reactions and Catalysis
The role of this compound in oxidation reactions has been explored. Orlińska and Romanowska (2011) studied its oxidation catalyzed by N-hydroxyphthalimide, revealing its potential in organic synthesis and catalysis (Orlińska & Romanowska, 2011).
Platelet Aggregation Inhibition
A study by Akamanchi et al. (1999) focused on the synthesis of paeonol and its analogs, including 1-(2-hydroxy-4-methoxyphenyl)ethanone, and evaluated their potential as inhibitors of platelet aggregation. This research indicates its possible therapeutic applications (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Eigenschaften
CAS-Nummer |
1823-76-3 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
(2E)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3/b10-6+ |
InChI-Schlüssel |
LANIGOHQUOHJPR-UXBLZVDNSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C=N/O |
SMILES |
COC1=CC=C(C=C1)C(=O)C=NO |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=NO |
Synonyme |
2-hydroxyimino-1-(4-methoxyphenyl)ethanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)



![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)



